
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one typically involves multistep synthetic routes. One common method includes the reaction of 3,4-dichlorobenzyl chloride with indazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 5-amino-1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one
- Molecular Formula: C14H11Cl2N3O
- Molecular Weight: 308.2 g/mol
- Canonical SMILES: C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl)Cl
Anticancer Activity
Research indicates that 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent. The compound's mechanism may involve the inhibition of specific protein kinases associated with cancer progression, such as Aurora kinases and cyclin-dependent kinases (CDKs) .
Case Study: Antitumor Activity Assessment
In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines. The exact IC50 values and mechanisms are still under investigation but suggest a significant potential for further development as an anticancer therapeutic.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In models of neurodegeneration, it has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide, which is implicated in Alzheimer's disease .
Case Study: Neuroprotective Effects
A study conducted on SH-SY5Y neuroblastoma cells treated with amyloid-beta peptide showed that certain indazole derivatives could protect against Aβ-induced cell death. The compounds exhibited antioxidant properties and enhanced cell viability when pre-treated with increasing concentrations of the compounds.
Industrial Applications
In addition to biological applications, this compound is valuable in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its unique structure allows it to serve as a building block for more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)-1H-indazole:
1-(3,4-Dichlorophenyl)-1H-indazol-3(2H)-one: The presence of a phenyl group instead of a benzyl group results in variations in reactivity and biological activity.
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3(2H)-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one is a synthetic compound belonging to the indazole class, known for its diverse biological activities and therapeutic potential. With the molecular formula C14H11Cl2N3O and a molecular weight of approximately 308.16 g/mol, this compound features a dichlorobenzyl group attached to an indazole moiety. The presence of chlorine atoms enhances its lipophilicity, potentially influencing its biological interactions and activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that similar indazole derivatives may inhibit key kinases involved in cell proliferation and survival pathways, suggesting that this compound could exhibit comparable inhibitory effects on cancer cell lines and other biological processes .
Biological Activities
The compound has shown promising results in several areas:
- Anticancer Activity : Preliminary studies indicate that indazole derivatives, including this compound, possess antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate inhibitory activities against A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colorectal cancer) cell lines .
- Anti-inflammatory Properties : Indazole derivatives have been explored for their anti-inflammatory effects. The ability to inhibit pro-inflammatory mediators suggests potential applications in treating inflammatory diseases .
- Calcium Channel Modulation : Some studies have highlighted the role of indazole derivatives in modulating calcium influx in mast cells via CRAC channels. This modulation is crucial for controlling mast cell functions, which are implicated in allergic responses and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the pharmacological properties of indazole derivatives. Key findings include:
- The regiochemistry of substituents significantly influences biological activity.
- The presence of specific functional groups can enhance potency against targeted enzymes or receptors.
A comparative analysis of structurally related compounds reveals insights into their biological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Amino-1-(3,4-dichlorobenzyl)-1H-indazol-3-ol | Contains an amino group; similar benzyl substitution | Antimicrobial properties |
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide | Different chlorination pattern; carbohydrazide moiety | Potential antitumor activity |
5-substituted indazoles | Various substitutions at position 5 | Kinase inhibition |
Case Studies
Several studies have contributed to the understanding of the biological activity of this compound:
- Antiproliferative Effects : In vitro assays demonstrated that various indazole derivatives inhibited the proliferation of cancer cell lines. For example, compounds with specific substitutions at the C3 position showed significant activity against multiple cancer types .
- Inflammatory Response Modulation : Research on mast cells indicated that certain indazole derivatives could effectively inhibit TNFα secretion upon activation, highlighting their potential as therapeutic agents in inflammatory conditions .
Properties
CAS No. |
61148-94-5 |
---|---|
Molecular Formula |
C14H10Cl2N2O |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-5-9(7-12(11)16)8-18-13-4-2-1-3-10(13)14(19)17-18/h1-7H,8H2,(H,17,19) |
InChI Key |
VMNKNYNVAWYKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.